tert-Butyl 4-bromo-3-methylbenzyl(cyclopentyl)carbamate
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Overview
Description
tert-Butyl 4-bromo-3-methylbenzyl(cyclopentyl)carbamate is an organic compound with the molecular formula C13H18BrNO2. It is a solid at room temperature and is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of tert-Butyl 4-bromo-3-methylbenzyl(cyclopentyl)carbamate typically involves the reaction of 4-bromo-3-methylbenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified by recrystallization or chromatography .
Chemical Reactions Analysis
tert-Butyl 4-bromo-3-methylbenzyl(cyclopentyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
tert-Butyl 4-bromo-3-methylbenzyl(cyclopentyl)carbamate is used in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-bromo-3-methylbenzyl(cyclopentyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The bromine atom can also participate in halogen bonding interactions with biological targets .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 4-bromo-3-methylbenzyl(cyclopentyl)carbamate include:
tert-Butyl 4-bromo-3-methylbenzoate: This compound has a similar structure but lacks the carbamate group.
tert-Butyl bromoacetate: This compound has a similar tert-butyl group but differs in the rest of the molecular structure.
tert-Butyl 4-bromo-3-methylbenzylcarbamate: This compound is closely related but does not contain the cyclopentyl group.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the unique features of this compound .
Properties
IUPAC Name |
tert-butyl N-[(4-bromo-3-methylphenyl)methyl]-N-cyclopentylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BrNO2/c1-13-11-14(9-10-16(13)19)12-20(15-7-5-6-8-15)17(21)22-18(2,3)4/h9-11,15H,5-8,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNSHCOPSUDRLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN(C2CCCC2)C(=O)OC(C)(C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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